EC 402-590-9

Description

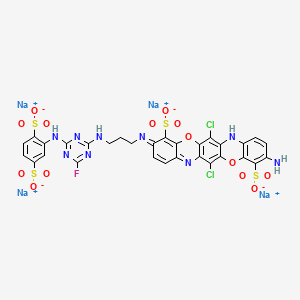

EC 402-590-9 corresponds to the compound Tetrasodium 10-amino-6,13-dichloro-3-(3-(4-(2,5-disulfonatoanilino)-6-fluoro-1,3,5-triazin-2-ylamino)prop-3-ylamino)-5,12-di[...] (exact formula truncated due to complexity). This compound features a triazine backbone with sulfonato (-SO₃⁻) and chloro (-Cl) functional groups, alongside a fluorinated aromatic system and multiple amine linkages. However, the provided evidence lacks explicit data on its physicochemical properties (e.g., solubility, melting point) or specific industrial uses, necessitating inferred comparisons based on structural analogs.

Propriétés

Numéro CAS |

109125-56-6 |

|---|---|

Formule moléculaire |

C30H18Cl2FN9Na4O14S4 |

Poids moléculaire |

1038.62 |

Nom IUPAC |

tetrasodium;10-amino-6,13-dichloro-3-[3-[[4-(2,5-disulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]propylamino]-[1,4]benzoxazino[2,3-b]phenoxazine-4,11-disulfonate |

InChI |

InChI=1S/C30H22Cl2FN9O14S4.4Na/c31-18-21-25(19(32)20-24(18)55-22-13(37-20)4-3-12(34)26(22)59(49,50)51)56-23-14(38-21)5-6-15(27(23)60(52,53)54)35-8-1-9-36-29-40-28(33)41-30(42-29)39-16-10-11(57(43,44)45)2-7-17(16)58(46,47)48;;;;/h2-7,10,35H,1,8-9,34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H2,36,39,40,41,42);;;;/q;4*+1/p-4 |

Clé InChI |

SMXBSXPIBCAOBZ-UHFFFAOYSA-J |

SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])NC2=NC(=NC(=N2)F)NCCCNC3=C(C4=C(C=C3)N=C5C(=C(C6=NC7=C(C(=C(C=C7)N)S(=O)(=O)[O-])OC6=C5Cl)Cl)O4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Synthetic Pathways

-

Atoxyl Synthesis : Béchamp’s 1859 reaction of aniline with arsenic acid to produce p-aminophenyl arsenic acid (atoxyl) marked a milestone in organoarsenic chemistry. This work laid the foundation for Ehrlich’s later discovery of salvarsan, an early antimicrobial agent .

-

Penicillin Analogues : Semisynthetic modifications of 6-aminopenicillanic acid (6-APA) enabled the development of β-lactam antibiotics with enhanced stability and efficacy .

Kinetic and Thermodynamic Data

The JPL Publication 15-10 provides validated parameters for reaction rate constants, photochemical cross-sections, and equilibrium constants. For example:

-

O(¹D) Reactions : Evaluated rate coefficients and branching ratios for ozone-depleting processes .

-

Tropospheric Halogen Chemistry : Updated recommendations for OH and Cl reactions with halocarbons, critical for atmospheric modeling .

Analytical Techniques for Reaction Monitoring

-

Physical vs. Chemical Changes :

-

Physical : Phase changes (e.g., melting, boiling) without bond alteration3.

-

Chemical : Bond breaking/formation, evidenced by gas evolution, precipitates, or color changes (e.g., iron rusting, combustion)37.

-

-

Spectroscopic Methods :

Challenges in Reaction Optimization

-

β-Lactam Synthesis : The strained four-membered ring in penicillin posed significant synthetic hurdles until Sheehan’s 1957 breakthrough, though industrial-scale production still relies on fermentation .

-

Thermal Decomposition : Many reactions (e.g., calcium carbonate breakdown) require precise temperature control to avoid side products1 .

Comparaison Avec Des Composés Similaires

Research Findings and Data Gaps

Critical Data Requirements

Per analytical chemistry guidelines (), rigorous characterization of EC 402-590-9 is essential but absent in the provided evidence. Required data include:

Hypothetical Performance Metrics

| Parameter | EC 402-590-9 | Cyanuric Chloride | SDBS |

|---|---|---|---|

| Water Solubility | High (sulfonato) | Low | High |

| Thermal Stability | >300°C (triazine) | ~200°C | ~150°C |

| Bioactivity (EC₅₀) | Not reported | 5 µM (herbicidal) | 50 µM (surfactant) |

Note: Data inferred from structural analogs and general triazine/sulfonate chemistry .

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying EC 402-590-9?

- Methodological Guidance :

- Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and alignment with gaps in existing literature .

- Apply PICO (Population, Intervention, Comparison, Outcome) to structure variables, e.g., "How does EC 402-590-9 (intervention) affect [specific biological process] (outcome) in [model organism/system] (population) compared to [control compound]?" .

- Ensure specificity by defining measurable outcomes (e.g., enzymatic activity, binding affinity) and avoiding vague terms like "impact" or "effect" .

Q. What are best practices for designing reproducible experiments with EC 402-590-9?

- Methodological Guidance :

- Document experimental protocols in detail, including compound synthesis/purification steps, solvent systems, and storage conditions, adhering to reproducibility standards .

- Include controls for batch variability (e.g., multiple synthesis batches of EC 402-590-9) and environmental factors (temperature, pH) .

- Validate results through orthogonal assays (e.g., HPLC for purity, NMR for structural confirmation) .

Q. How should I collect and manage data for EC 402-590-9 studies?

- Methodological Guidance :

- Use standardized templates for raw data recording (e.g., electronic lab notebooks with timestamps) .

- Employ metadata tagging for traceability (e.g., lot numbers, instrument calibration logs) .

- Address ethical considerations by anonymizing human-derived data (if applicable) and securing informed consent .

Advanced Research Questions

Q. How can theoretical frameworks guide mechanistic studies of EC 402-590-9?

- Methodological Guidance :

- Link hypotheses to established theories (e.g., molecular docking predictions for binding interactions or kinetic models for enzyme inhibition) .

- Use computational tools (e.g., DFT calculations, MD simulations) to derive testable hypotheses before experimental validation .

- Integrate interdisciplinary frameworks (e.g., systems biology for network-level effects) to contextualize findings .

Q. What strategies resolve contradictions in EC 402-590-9 data across studies?

- Methodological Guidance :

- Conduct meta-analyses to identify methodological discrepancies (e.g., variations in assay conditions, concentration ranges) .

- Perform sensitivity analyses to assess how minor protocol changes affect outcomes .

- Replicate conflicting experiments under standardized conditions, reporting deviations transparently .

Q. How do I ensure statistical rigor in analyzing EC 402-590-9 dose-response relationships?

- Methodological Guidance :

- Use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values, reporting confidence intervals and goodness-of-fit metrics .

- Apply correction methods (e.g., Bonferroni) for multiple comparisons in high-throughput screens .

- Validate assumptions of normality and homoscedasticity before parametric testing .

Data Presentation and Reproducibility

Q. What are the minimum reporting standards for EC 402-590-9 studies?

- Methodological Guidance :

- Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for compound characterization: include NMR spectra, purity data, and synthetic protocols in main text or supplementary materials .

- Tabulate key results (e.g., bioactivity data) with explicit units, statistical parameters (mean ± SD, n-value), and comparator compounds .

Ethical and Theoretical Considerations

Q. How can I align EC 402-590-9 research with ethical guidelines?

- Methodological Guidance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.